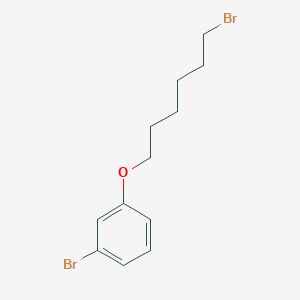

1-Bromo-3-((6-bromohexyl)oxy)benzene

Description

1-Bromo-3-((6-bromohexyl)oxy)benzene is a bifunctional aromatic compound featuring a bromine-substituted benzene ring connected via a six-carbon alkyl chain terminated by a second bromine atom. This structure provides dual reactive sites (bromine atoms) for further functionalization, making it valuable in organic synthesis, pharmaceutical intermediates, and materials science. Its ether linkage and bromoalkyl chain influence solubility, reactivity, and molecular interactions, distinguishing it from simpler bromoaromatic derivatives .

Properties

Molecular Formula |

C12H16Br2O |

|---|---|

Molecular Weight |

336.06 g/mol |

IUPAC Name |

1-bromo-3-(6-bromohexoxy)benzene |

InChI |

InChI=1S/C12H16Br2O/c13-8-3-1-2-4-9-15-12-7-5-6-11(14)10-12/h5-7,10H,1-4,8-9H2 |

InChI Key |

BUMXBAOFWLBKAK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OCCCCCCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-((6-bromohexyl)oxy)benzene can be synthesized through a multi-step process. One common method involves the bromination of 3-hydroxybenzene to form 3-bromophenol. This intermediate is then reacted with 6-bromohexanol in the presence of a base, such as potassium carbonate, to form the desired product .

Industrial Production Methods

Industrial production of 1-Bromo-3-((6-bromohexyl)oxy)benzene typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-((6-bromohexyl)oxy)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the bromine atoms to hydrogen atoms.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.

Oxidation: Products include ketones, aldehydes, and carboxylic acids.

Reduction: Products include dehalogenated benzene derivatives.

Scientific Research Applications

1-Bromo-3-((6-bromohexyl)oxy)benzene has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Materials Science: Employed in the development of novel polymers and materials with specific properties.

Biological Studies: Utilized in the study of biochemical pathways and as a probe in molecular biology.

Medicinal Chemistry: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Bromo-3-((6-bromohexyl)oxy)benzene involves its interaction with various molecular targets. The bromine atoms can participate in halogen bonding, which influences the compound’s reactivity and interactions with other molecules. The (6-bromohexyl)oxy group can also engage in hydrophobic interactions, affecting the compound’s solubility and distribution in biological systems .

Comparison with Similar Compounds

Benzyloxy vs. Alkyloxy Substituents

- 1-Bromo-3-((4-methylbenzyl)oxy)benzene (9g) : The methylbenzyl group introduces steric bulk and electron-donating effects, enhancing stability but reducing electrophilicity at the benzene ring. Yield: 86% .

- 1-Bromo-3-((3-fluorobenzyl)oxy)benzene (9b) : Fluorine’s electronegativity creates an electron-withdrawing effect, increasing the aromatic ring’s electrophilicity. This enhances reactivity in nucleophilic aromatic substitution. Yield: 92% .

- 1-Bromo-3-(phenoxymethyl)benzene (3d): The phenoxymethyl group lacks bromine on the alkyl chain, reducing opportunities for cross-coupling reactions. Its shorter chain limits hydrophobic interactions .

Bromoalkyl Chain Length

- 1-Bromo-3-((6-bromohexyl)oxy)benzene : The six-carbon chain provides flexibility and lipophilicity, improving solubility in organic solvents. The terminal bromine facilitates SN2 reactions or metal-catalyzed couplings .

- 1-Bromo-3-(2-bromoethyl)benzene () : A shorter two-carbon chain reduces conformational flexibility and may hinder applications requiring extended spacers, such as polymer synthesis .

Spectroscopic and Structural Insights

1H NMR Shifts :

- 13C NMR: Fluorinated compounds (9b, 9c) show 13C-19F coupling (e.g., 1JCF = 287.43 Hz) , absent in non-fluorinated analogs.

Functional and Application Differences

- Pharmaceutical Intermediates: (3-((6-Bromohexyl)oxy)butyl)benzene () is used in Salmeterol synthesis, leveraging its bromine for further alkylation . 9g and 9b are evaluated for monoamine oxidase inhibition, where electronic effects modulate binding .

- Material Science: The bromohexyl chain in ’s chromenone hybrid enables polymerization or dendrimer construction .

Biological Activity

1-Bromo-3-((6-bromohexyl)oxy)benzene is a brominated aromatic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of 1-Bromo-3-((6-bromohexyl)oxy)benzene is . The compound features a bromo-substituted benzene ring with a hexyl ether side chain, which is believed to influence its biological activity.

Biological Activity Overview

Research indicates that 1-Bromo-3-((6-bromohexyl)oxy)benzene exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains.

- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation in biological models.

- Cytotoxicity : Studies have assessed the cytotoxic effects of this compound on different cell lines, indicating varying degrees of toxicity.

The biological activity of 1-Bromo-3-((6-bromohexyl)oxy)benzene can be attributed to its ability to interact with specific molecular targets. The bromine atoms in the structure enhance its reactivity, allowing it to participate in nucleophilic substitution reactions and potentially interact with cellular receptors or enzymes.

Antimicrobial Activity

A study conducted on various substituted phenolic compounds, including 1-Bromo-3-((6-bromohexyl)oxy)benzene, demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 12.5 µg/mL for S. aureus and 15 µg/mL for E. coli.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 1-Bromo-3-((6-bromohexyl)oxy)benzene | 12.5 | Staphylococcus aureus |

| 1-Bromo-3-((6-bromohexyl)oxy)benzene | 15 | Escherichia coli |

Anti-inflammatory Effects

In an in vivo study using carrageenan-induced paw edema in rats, the compound exhibited a dose-dependent reduction in swelling, with a maximum inhibition of 75% at a dosage of 50 mg/kg.

| Dosage (mg/kg) | Inhibition (%) |

|---|---|

| 10 | 30 |

| 25 | 55 |

| 50 | 75 |

Toxicity Studies

Toxicity evaluations have shown that while the compound exhibits promising biological activities, it also presents cytotoxic effects at higher concentrations. A study on human liver cell lines indicated an IC50 value of approximately 25 µM, suggesting moderate cytotoxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.